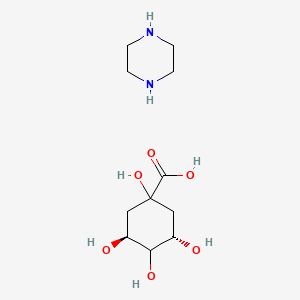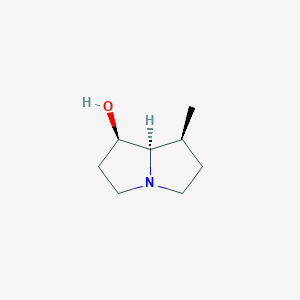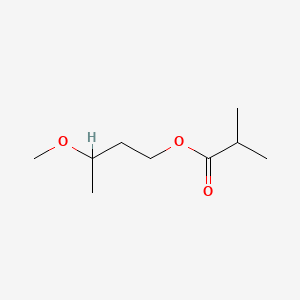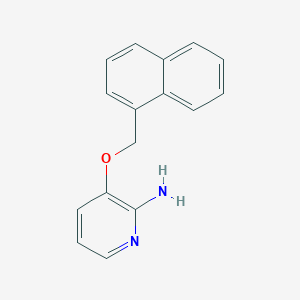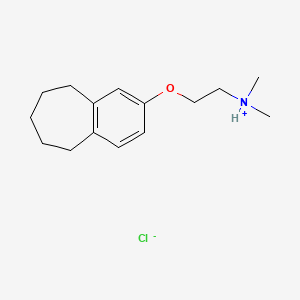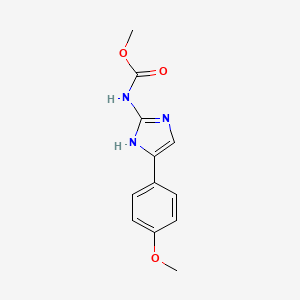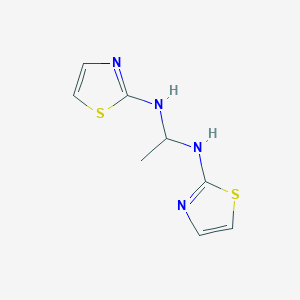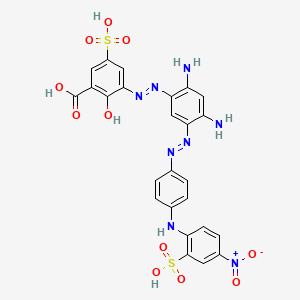
Benzoic acid, 3-((2,4-diamino-5-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)azo)-2-hydroxy-5-sulfo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid is a complex organic compound characterized by its azo groups and sulfonic acid functionalities. This compound is notable for its vibrant color properties, making it a significant component in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid typically involves diazotization and azo coupling reactions. The process begins with the diazotization of 2,4-diamino-5-nitroaniline, followed by coupling with 4-(4-nitro-2-sulfoanilino)phenyl. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful formation of the azo bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the reproducibility and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo bonds can be cleaved to form the corresponding amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions
Major Products
The major products formed from these reactions include various substituted aromatic amines and sulfonated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[[2,4-Diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]azo]phenyl]azo]-5-sulfosalicylic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics
Wirkmechanismus
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, which can be visualized using staining techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-4-nitropyrazole: Known for its energetic properties and used in the synthesis of high-energy materials.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Notable for its thermal stability and detonation performance.
2,4-Diamino-1,3,5-triazine: Utilized in green synthesis methods and known for its pharmacological activities.
Uniqueness
Its unique combination of azo and sulfonic acid groups provides both color properties and solubility, making it versatile for multiple applications .
Eigenschaften
CAS-Nummer |
70660-45-6 |
|---|---|
Molekularformel |
C25H20N8O11S2 |
Molekulargewicht |
672.6 g/mol |
IUPAC-Name |
3-[[2,4-diamino-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C25H20N8O11S2/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44) |
InChI-Schlüssel |
BGGDFJOSVFIDAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4O)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
